2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide
Description
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide is a synthetic small molecule characterized by a 6-chloropyridazine core linked via a methylene group to an N-methylpropanamide backbone with a terminal amino group. Its molecular formula is C₉H₁₂ClN₄O, and its structure combines a halogenated heterocycle with a polar propanamide moiety.
Properties
Molecular Formula |
C9H13ClN4O |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C9H13ClN4O/c1-6(11)9(15)14(2)5-7-3-4-8(10)13-12-7/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
DBWMKBIZRMFPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=NN=C(C=C1)Cl)N |
Origin of Product |
United States |
Biological Activity
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide, also known by its CAS number 1354015-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₉H₁₃ClN₄O
- Molecular Weight : 228.68 g/mol
- IUPAC Name : (S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide
The presence of a chlorinated pyridazine moiety combined with an amino-propanamide structure contributes to its unique biological profile.
Research indicates that this compound functions primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various therapeutic effects depending on the biological context.
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes involved in various metabolic pathways. For instance, studies demonstrate its efficacy in inhibiting the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. Inhibition of T3SS can reduce the pathogenicity of bacteria such as Escherichia coli and Salmonella species.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial secretion systems positions it as a potential candidate for developing new antibiotics, particularly against resistant strains.
Comparative Analysis with Similar Compounds
To understand the distinctiveness of this compound, we compare it with structurally related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Methylpropanamide | N-Methylpropanamide | Simpler structure, lacks heterocyclic ring |
| 6-Chloro-3-pyridazinecarboxylic acid | 6-Chloro-3-pyridazinecarboxylic acid | Contains chloropyridazine but different functional groups |
| 2-Amino-N-(pyridin-3-yl)propanamide | 2-Amino-N-(pyridin-3-yl)propanamide | Similar amide structure but with a different heterocyclic component |
The unique combination of the chlorinated pyridazine ring with an amino group allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications that are not achievable by simpler or structurally different compounds.
Case Studies and Research Findings
- Inhibition of T3SS : A study demonstrated that this compound significantly inhibited the secretion of virulence factors in C. rodentium, suggesting its potential use in treating infections caused by enteric pathogens .
- Antimicrobial Screening : In vitro assays have shown that this compound can inhibit the growth of certain bacterial strains at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, differing in heterocyclic cores, substituents, or stereochemistry:
(2S)-2-amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide
- Key Features: Heterocycle: 6-methoxypyridazin-3-yl (OMe substituent instead of Cl). Amide Substituent: N-cyclopropyl (vs. N-methyl in the target). Stereochemistry: S-configuration at the amino-bearing carbon.
- Cyclopropyl group introduces steric constraints, possibly affecting metabolic stability.
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
- Key Features :
- Heterocycle : Triazolo[4,3-b]pyridazin-6-yl (fused triazole-pyridazine core).
- Amide Substituent : Benzimidazol-2-yl ethyl group.
- The benzimidazole side chain may enhance lipophilicity and receptor selectivity.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Key Features :
- Substituent : 4-fluorophenylmethyl (aromatic fluorinated group).
- Salt Form : Hydrochloride (enhanced solubility).
- Impact :
- Fluorine improves metabolic stability and bioavailability.
- The absence of a heterocycle shifts binding interactions to aromatic systems.
Smenamide E (C₂₆H₄₃N₂O₅Cl)
- Key Features: Backbone: N-methylpropanamide with a secondary alcohol. Origin: Marine cyanobacterial metabolite.
- Impact: The secondary alcohol introduces hydrogen-bonding capacity, similar to the amino group in the target. Complex alkyl side chains may influence membrane permeability.
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups :
- Biological Activity :
Preparation Methods
Nucleophilic Substitution Followed by Amide Coupling
Protocol :
- Step 1 : Synthesis of 6-chloropyridazin-3-ylmethylamine
Step 2 : Protection of the Amine Group
Step 3 : Amide Bond Formation with N-Methyl-2-aminopropanoic Acid
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 45% | |
| Purity (HPLC) | 98.2% | |
| Chiral Purity | >99% ee |
Reductive Amination Route
Protocol :
- Step 1 : Preparation of 6-Chloropyridazin-3-ylmethyl Ketone
- Step 2 : N-Methylation via Eschweiler-Clarke Reaction
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Scale | 500 g (pilot plant) | |
| Byproduct Formation | <2% (HPLC) |
Solid-Phase Synthesis for High-Throughput Production
Protocol :
- Resin Functionalization : Wang resin loaded with Fmoc-2-aminopropanoic acid.
- Deprotection : 20% piperidine/DMF.
- Coupling : 6-Chloropyridazin-3-ylmethylamine + HBTU/HOAt.
- N-Methylation : Mel/DBU in DMF.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity (LC-MS) | 97.5% | |
| Synthesis Time | 48 h (per batch) |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
| Method | Column | Retention Time | Purity | Source |
|---|---|---|---|---|
| HPLC | C18, 5 μm | 12.3 min | 98.4% | |
| UPLC-MS | HSS T3, 1.8 μm | 4.8 min | 99.1% |
Challenges and Optimization Strategies
Stereochemical Control
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
